Tetrabutyltin
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrabutylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAKJKUYFLYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022153 | |
| Record name | Tetrabutyltin | |
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Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |
| Record name | Stannane, tetrabutyl- | |
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| Record name | Tetra-n-butyltin | |
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Boiling Point |
145 °C @ 10 mm Hg | |
| Record name | TETRA-N-BUTYLTIN | |
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Solubility |
Insol in water; sol in most organic solvents | |
| Record name | TETRA-N-BUTYLTIN | |
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Density |
1.054 g/cu cm at 20 °C | |
| Record name | TETRA-N-BUTYLTIN | |
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Vapor Pressure |
0.0048 [mmHg], 0.0048 mm Hg at 20 °C | |
| Record name | Tetra-n-butyltin | |
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| Record name | TETRA-N-BUTYLTIN | |
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Color/Form |
Colorless or slightly yellow oily liquid | |
CAS No. |
1461-25-2 | |
| Record name | Tetrabutyltin | |
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| Record name | Tetra-n-butyltin | |
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| Record name | Tetrabutylstannane | |
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| Record name | Stannane, tetrabutyl- | |
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| Record name | Tetrabutyltin | |
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| Record name | TETRABUTYLTIN | |
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Melting Point |
-97 °C | |
| Record name | TETRA-N-BUTYLTIN | |
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Synthetic Pathways and Mechanistic Aspects of Tetrabutyltin Formation
Grignard Reagent Methodologies for Tetrabutyltin Synthesis
The Grignard reaction is a widely utilized method for the synthesis of this compound due to its versatility and effectiveness. This process typically involves the reaction of a tin(IV) halide with a butyl-containing Grignard reagent.
Reaction of Tin(IV) Chloride with Butyl Magnesium Chloride
A common approach to synthesizing this compound involves the reaction of tin(IV) chloride (SnCl₄) with butyl magnesium chloride (BuMgCl). The Grignard reagent, butyl magnesium chloride, is prepared by reacting n-butyl chloride with magnesium metal in an ether solvent. Subsequently, tin(IV) chloride is added to the Grignard reagent to facilitate the alkylation reaction.
SnCl₄ + 4 BuMgCl → SnBu₄ + 4 MgCl₂ idexlab.com
This reaction is typically carried out in an ether solvent, and various modifications to the procedure have been developed to enhance yield and safety. For instance, a one-step method where n-butyl chloride and tin tetrachloride are added concurrently to magnesium in an ether solution has been reported to produce this compound with yields of up to 95% or higher. This modified approach helps to control the exothermic nature of the Grignard reagent formation and minimize side reactions.
Table 1: Reaction Conditions and Yields for this compound Synthesis via Grignard Reagent
| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tin(IV) Chloride, n-Butyl Chloride, Magnesium | Butyl Ether | 70-80 | 94.0 | 95.3 |
| Tin(IV) Chloride, n-Butyl Chloride, Magnesium | Butyl Ether / Toluene | 70-80 | 96.93 | 95.92 |
Data compiled from a modified Grignard synthesis method.
Alkylation of Tin(IV) Halides with Organomagnesium Compounds
The alkylation of tin(IV) halides is not limited to butyl magnesium chloride. Other organomagnesium compounds can also be employed. The general principle remains the same: the organomagnesium compound acts as a nucleophile, donating its alkyl group to the electrophilic tin atom and displacing the halide ions. The reaction generally proceeds to completion to form the tetraalkyltin compound, as it is challenging to halt the reaction at intermediate stages of partial alkylation, especially when the alkyl group is not sterically bulky google.com.
Wurtz Reaction in this compound Production
The Wurtz reaction provides an alternative route to this compound, utilizing an alkali metal to facilitate the coupling of an alkyl halide with a tin halide.
Synthesis from Tin(IV) Chloride, Butyl Chloride, and Sodium Metal
SnCl₄ + 4 BuCl + 8 Na → Bu₄Sn + 8 NaCl
This reaction is typically carried out in a suitable solvent. A reported yield for this specific Wurtz reaction is approximately 65% idexlab.com.
Yield Optimization and Byproduct Minimization in Wurtz Synthesis
This optimized approach utilizes dibutyltin (B87310) dichloride as the starting material instead of tin(IV) chloride. The dibutyltin dichloride is reacted with butyl chloride and sodium to produce this compound. A key byproduct of this reaction is hexabutyldistannane researchgate.net. The this compound produced can then be reacted with tin(IV) chloride in a separate step to generate more dibutyltin dichloride, which can be recycled back into the Wurtz reaction. This cyclic process helps to minimize the loss of tin as metallic tin researchgate.net.
Alkylation of Tin Halides with Organoaluminum Compounds
The alkylation of tin halides using organoaluminum compounds is a significant industrial method for the production of organotin compounds, including this compound. This method involves the reaction of a tin halide, typically tin(IV) chloride, with an organoaluminum reagent such as tri-n-butylaluminum.
Industrial Scale Preparation and Process Optimization
The industrial production of this compound primarily relies on a few established synthetic pathways, with the Grignard and Wurtz reactions being the most historically significant. Process optimization focuses on maximizing yield and purity while ensuring operational safety, particularly due to the exothermic nature of the reactions.
The Grignard method is a widely utilized approach for forming carbon-tin bonds. patsnap.comgoogle.com It traditionally involves a two-step process. First, a Grignard reagent, n-butylmagnesium chloride, is prepared by reacting n-butyl chloride with magnesium metal in an ether solvent. Subsequently, tin(IV) chloride (stannic chloride) is added to the Grignard reagent, leading to an alkylation reaction that forms this compound. patsnap.comnih.gov A significant challenge in large-scale Grignard synthesis is the highly exothermic nature of the Grignard reagent formation, which can pose safety risks such as uncontrolled reactions and fires, especially with low-boiling-point ether solvents. google.com Furthermore, the presence of a large excess of the Grignard reagent during the alkylation step can lead to side reactions, reducing the purity and yield of the final product, with yields often below 80% and purities ranging from 60-80%. google.com
To overcome these limitations, process optimization has led to a modified one-step Grignard synthesis. patsnap.comgoogle.com In this improved method, the synthesis of the Grignard reagent and the alkylation reaction occur simultaneously in the same reactor. google.com A mixture of n-butyl chloride and tin(IV) chloride is added dropwise to a reactor containing magnesium, a solvent, and a small amount of pre-synthesized Grignard reagent to initiate the reaction. patsnap.comgoogle.com This approach allows for better control of the reaction temperature and rate by adjusting the addition speed of the reactants. By ensuring that the Grignard reagent reacts with the tin tetrachloride as it is formed, the concentration of free Grignard reagent remains low, which significantly minimizes the formation of by-products like tributyltin chloride and monobutyltin (B1198712) trichloride. google.com This optimized process results in a more controlled and safer reaction, with reported yields exceeding 95% and purity levels also above 95%. google.com
In addition to these methods, the alkyl aluminum process has also been used for industrial production, particularly in Germany. epa.gov At times, economic factors have made it more cost-effective for U.S. producers to import this compound made via this process rather than synthesizing it domestically using the Grignard method. epa.gov
| Method | Reactants | Key Process Features | Reported Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional Grignard | n-Butyl Chloride, Magnesium, Tin(IV) Chloride | Two-step process: Grignard reagent formation followed by alkylation. patsnap.comgoogle.com | < 80% google.com | Well-established method. google.com | Highly exothermic, safety risks, significant by-product formation, lower purity (60-80%). google.com |
| Modified Grignard | n-Butyl Chloride, Magnesium, Tin(IV) Chloride | One-step process where Grignard formation and alkylation are simultaneous. google.com | > 95% google.com | Improved safety and control, high yield, high purity (> 95%), few side reactions. google.com | Requires careful control of reactant addition rate. google.com |
| Wurtz Reaction | n-Butyl Chloride, Sodium, Tin(IV) Chloride | Direct reaction using sodium metal. | ~65% | Avoids ether solvents. | Lower yield due to side reactions (reduction of SnCl4). |
| Alkyl Aluminum | (Not detailed) | Used for large-scale commercial production. epa.gov | (Not specified) | Economically viable for large volumes. epa.gov | (Not specified) |
Analytical Characterization of Synthesized this compound
A suite of analytical techniques is employed to confirm the identity, purity, and structure of synthesized this compound. These methods provide both qualitative and quantitative data, ensuring the product meets required specifications. The primary techniques include gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Gas Chromatography (GC) is a cornerstone technique for the analysis of organotin compounds, including this compound. alsglobal.seacademie-sciences.fr Due to its volatility, this compound is well-suited for GC analysis. restek.com The technique is often coupled with various detectors for enhanced sensitivity and selectivity. Common detectors include Flame Photometric Detection (FPD), Mass Spectrometry (MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). alsglobal.seysi.comgcms.cz GC-MS is particularly powerful, as it separates this compound from other organotin species (like tributyltin or dibutyltin) and provides mass spectral data that confirms its identity. gcms.cznih.govanalchemres.org For trace analysis in complex matrices, derivatization steps, such as ethylation with sodium tetraethylborate, may be required for related ionic butyltin compounds, though this compound itself does not require this. ysi.comgcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.
¹H NMR spectroscopy provides information about the hydrogen atoms in the butyl chains. The spectrum is characterized by distinct signals corresponding to the different methylene (-CH₂-) groups and the terminal methyl (-CH₃) group. chemicalbook.comresearchgate.net
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the presence of the four distinct carbon environments within the butyl chains attached to the tin atom. t3db.ca
Mass Spectrometry (MS) , especially when coupled with GC, is used to determine the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecule fragments in a characteristic way. The mass spectrum shows a molecular ion peak and, more prominently, peaks corresponding to the loss of successive butyl groups. nih.gov The isotopic pattern of tin (which has several stable isotopes) provides a definitive signature in the mass spectrum, aiding in the positive identification of tin-containing fragments. gcms.cz Key fragment ions (m/z) observed in the mass spectrum of this compound include those at m/z 291, 235, and 179. nih.gov
Other Techniques:
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of organotin compounds. For tetraorganotins like this compound, a reverse-phase column (e.g., C18) with an acetonitrile mobile phase is typically employed. cdc.govcdc.gov
Infrared (IR) Spectroscopy provides information about the vibrational modes of the chemical bonds within the molecule, offering complementary structural data. nih.gov
| Technique | Purpose | Key Parameters and Observations |
|---|---|---|
| Gas Chromatography (GC) | Separation and Quantification | Coupled with detectors like MS, FPD, or ICP-MS for high sensitivity and selectivity. alsglobal.seysi.com |
| ¹H NMR Spectroscopy | Structural Elucidation | Shows characteristic signals for the protons on the butyl chains. chemicalbook.comt3db.ca |
| ¹³C NMR Spectroscopy | Structural Confirmation | Confirms the four distinct carbon environments of the butyl groups. t3db.ca |
| Mass Spectrometry (MS) | Identification and Structural Analysis | Characteristic fragmentation pattern showing loss of butyl groups (m/z 291, 235, 179) and the distinctive tin isotopic pattern. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and Analysis | Typically uses a C18 column with an acetonitrile mobile phase. cdc.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Provides a characteristic spectrum based on the molecule's vibrational modes. nih.gov |
Chemical Reactivity and Transformation Mechanisms of Tetrabutyltin
Redistribution Reactions with Tin(IV) Chloride
The redistribution reaction, known as the Kocheshkov comproportionation, is a primary method for synthesizing organotin halides. nih.govanjs.edu.iq This reaction involves the exchange of organic groups and halides between a tetraorganotin compound, like tetrabutyltin, and a tin(IV) halide, such as tin(IV) chloride. nih.govanjs.edu.iqwikipedia.org The resulting product distribution is highly dependent on the stoichiometric ratio of the reactants. anjs.edu.iqwikipedia.org
Formation of Tributyltin Chloride
To synthesize tributyltin chloride (Bu₃SnCl), this compound (SnBu₄) is reacted with tin(IV) chloride (SnCl₄) in a 3:1 molar ratio. wikipedia.orgwikipedia.org This specific stoichiometry maximizes the yield of the desired tri-substituted product. wikipedia.orgwikipedia.org
The balanced chemical equation for this reaction is: 3 SnBu₄ + SnCl₄ → 4 Bu₃SnCl wikipedia.orgwikipedia.org
Formation of Dibutyltin (B87310) Chloride
When the goal is to produce dibutyltin dichloride (Bu₂SnCl₂), the stoichiometry is adjusted to a 1:1 molar ratio of this compound to tin(IV) chloride. wikipedia.orgwikipedia.org This alteration in reactant concentration shifts the equilibrium to favor the di-substituted organotin halide. wikipedia.orgatamankimya.com
The balanced chemical equation is as follows: SnBu₄ + SnCl₄ → 2 Bu₂SnCl₂ wikipedia.orggelest.com
Stoichiometric Control in Redistribution Reactions
The selective synthesis of mono-, di-, or tri-organotin halides is achieved by carefully controlling the molar ratios of the tetraalkyltin and tin tetrahalide. anjs.edu.iqgelest.com This stoichiometric control is a fundamental aspect of the Kocheshkov redistribution reaction. nih.govanjs.edu.iq The general principle can be illustrated with the following reactions, which show how different ratios yield specific products. wikipedia.org
| Molar Ratio (SnBu₄:SnCl₄) | Primary Product | Chemical Equation |
| 3:1 | Tributyltin chloride | 3 SnBu₄ + SnCl₄ → 4 Bu₃SnCl |
| 1:1 | Dibutyltin dichloride | SnBu₄ + SnCl₄ → 2 Bu₂SnCl₂ |
| 1:3 | Butyltin trichloride | SnBu₄ + 3 SnCl₄ → 4 BuSnCl₃ |
Role of Heat and Lewis Acid Catalysis in Redistribution
Redistribution reactions are often accelerated by the application of heat, with reaction temperatures sometimes exceeding 200°C. ucl.ac.uk While the reactions can proceed without a catalyst, the presence of a Lewis acid, such as aluminum trichloride, can facilitate the exchange of substituents. atamankimya.comgelest.comnih.gov In the reaction between this compound and tin(IV) chloride, SnCl₄ itself can function as a Lewis acid, promoting the reaction. rsc.org The mechanism is thought to involve a four-centered transition state where organic and halide groups are bridged between the tin atoms, leading to their exchange. anjs.edu.iq
Carbon-Tin Bond Cleavage Reactions
The carbon-tin bond in this compound is susceptible to cleavage by electrophilic agents, a characteristic reaction of tetraorganotin compounds. nih.gov Halogens are common reagents used to induce this cleavage. gelest.com
Reactions with Halogens
The interaction of this compound with halogens like bromine or iodine leads to the sequential cleavage of the carbon-tin bonds, producing butyltin halides and a corresponding butyl halide. nih.govsocialresearchfoundation.com For instance, the reaction with one equivalent of a halogen (X₂) typically results in the formation of a tributyltin halide. gelest.com
The general reaction is: SnBu₄ + X₂ → Bu₃SnX + BuX (where X = Cl, Br, I) gelest.com
The reactivity of halogens in these cleavage reactions generally follows the order of their electrophilicity: Cl > Br > I. socialresearchfoundation.com
| Reactant | Product(s) |
| This compound + Bromine (1 equiv.) | Tributyltin bromide + Butyl bromide |
| This compound + Iodine (1 equiv.) | Tributyltin iodide + Butyl iodide |
Reactions with Hydrogen Halides
This compound undergoes cleavage of its tin-carbon bonds when treated with hydrogen halides. nih.gov This reaction proceeds via electrophilic cleavage, where the proton from the hydrogen halide attacks one of the carbon atoms of a butyl group, leading to the formation of butane (B89635) and a triorganotin halide. The general reaction is as follows:
(C₄H₉)₄Sn + HX → (C₄H₉)₃SnX + C₄H₁₀ gelest.com
Here, X represents a halogen (Cl, Br, I). The reactivity of the hydrogen halides generally follows the order HI > HBr > HCl, consistent with increasing acid strength.
These reactions are fundamental in the synthesis of tributyltin halides, which are important precursors for many other organotin compounds. gelest.comsciencemadness.org The reaction conditions can be controlled to favor the formation of the tri-, di-, or monosubstituted product by adjusting the stoichiometry of the reactants. gelest.com For instance, further reaction with another mole of hydrogen halide can cleave a second butyl group:
(C₄H₉)₃SnX + HX → (C₄H₉)₂SnX₂ + C₄H₁₀
In analytical chemistry, the reaction of organotin species with hydrogen halides is utilized for in-situ derivatization in gas chromatography. cdnsciencepub.com When injected into a system doped with a hydrogen halide like HCl, HBr, or HI, various organotin compounds are transformed into their respective volatile tributyltin halides, allowing for their separation and detection. cdnsciencepub.com
Table 1: Products of this compound Reactions with Hydrogen Halides
| Reactant 1 | Reactant 2 | Major Products | By-product |
| This compound | Hydrogen Chloride (HCl) | Tributyltin chloride | Butane |
| This compound | Hydrogen Bromide (HBr) | Tributyltin bromide | Butane |
| This compound | Hydrogen Iodide (HI) | Tributyltin iodide | Butane |
Reactions with Mineral Acids
Similar to hydrogen halides, mineral acids can also induce the cleavage of the carbon-tin bond in this compound. nih.gov The reaction mechanism is also an electrophilic substitution at the carbon atom. While this compound itself is relatively unreactive in water, the presence of strong, non-oxidizing mineral acids facilitates the progressive removal of butyl groups. gelest.comgoogle.com For example, a dilute aqueous solution of a mineral acid such as hydrochloric or sulfuric acid can be used to selectively extract and react with organotin compounds. google.com
The reaction can be represented as:
(C₄H₉)₄Sn + H₂SO₄ → (C₄H₉)₃Sn(HSO₄) + C₄H₁₀
The choice of acid is important, as oxidizing acids may lead to different reaction pathways. google.com The stability of the resulting organotin salts in the acidic medium is also a key factor; for instance, butyltin chlorides are stable in strong enough acid solutions that prevent their hydrolysis. google.com
Transmetallation Reactions Involving this compound
Transmetallation reactions involve the transfer of an organic group from one metal to another. uobabylon.edu.iq this compound can participate in such reactions, where a butyl group is exchanged. A significant example is the reaction with organolithium compounds. The exchange of a carbon-tin bond for a carbon-lithium bond is a clean method for generating specific organolithium reagents. pageplace.de
A well-documented transmetallation involves the reaction of (trimethylsilylmethyl)tributyltin with n-butyllithium, which proceeds in quantitative yield to produce this compound and trimethylsilylmethyllithium. researchgate.net
(Me₃SiCH₂)Sn(C₄H₉)₃ + n-C₄H₉Li → (C₄H₉)₄Sn + Me₃SiCH₂Li
This demonstrates the transfer of a butyl group to tin from lithium. Conversely, this compound can react with other metal compounds to transfer a butyl group from tin. For example, tin-magnesium transmetallation reactions are known, where this compound can react with magnesium compounds. lookchem.com These reactions are crucial in synthesis, providing pathways to organometallic reagents that might be difficult to prepare by other means. pageplace.de
Other Cleavage and Derivatization Pathways
Besides reactions with acids, the tin-carbon bonds in this compound can be cleaved by other reagents, most notably halogens and metal halides. gelest.com The reaction with a halogen, such as chlorine, results in the formation of tributyltin chloride and butyl chloride: gelest.com
(C₄H₉)₄Sn + Cl₂ → (C₄H₉)₃SnCl + C₄H₉Cl
A particularly important cleavage reaction is the redistribution, or Kocheshkov comproportionation, with tin(IV) chloride (stannic chloride). nih.govwikipedia.org This reaction is a primary industrial method for producing tributyltin and dibutyltin chlorides. sciencemadness.org By controlling the stoichiometry, different products can be targeted: wikipedia.org
3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl
(C₄H₉)₄Sn + SnCl₄ → 2 (C₄H₉)₂SnCl₂
(C₄H₉)₄Sn + 3 SnCl₄ → 4 C₄H₉SnCl₃
This reaction is typically rapid and can be carried out at temperatures ranging from 0°C to room temperature. google.com
Derivatization is another key transformation pathway, often employed in analytical methods to convert ionic organotin species into more volatile forms suitable for gas chromatography. researchgate.net This typically involves alkylation using Grignard reagents or the use of sodium tetraethylborate to form fully alkylated, volatile compounds. researchgate.netcdc.gov
Table 2: Kocheshkov Redistribution Reaction Products
| This compound:SnCl₄ Molar Ratio | Major Product(s) |
| 3:1 | Tributyltin chloride |
| 1:1 | Dibutyltin dichloride |
| 1:3 | Butyltin trichloride |
Applications of Tetrabutyltin in Advanced Chemical Synthesis and Materials Science
Precursor Role in Organotin Compound Synthesiswikipedia.orgontosight.aicanada.canih.govwikipedia.orggelest.com
Tetrabutyltin is a key starting material for producing a range of other organotin compounds, primarily through redistribution reactions. wikipedia.orgwikipedia.org These reactions involve the exchange of organic groups and other substituents around the tin atom, allowing for the targeted synthesis of compounds with specific properties and applications.
Intermediate for Tributyltin Compoundswikipedia.orgcanada.canih.govwikipedia.orggelest.com
One of the primary applications of this compound is as an intermediate in the synthesis of tributyltin (TBT) compounds. wikipedia.orgontosight.ai Through a redistribution reaction, also known as the Kocheshkov comproportionation, this compound reacts with tin(IV) chloride to form tributyltin chloride. wikipedia.orgsciencemadness.org This reaction is a fundamental method for producing TBT derivatives. wikipedia.org Tributyltin compounds have historically been used as biocides, fungicides, and wood preservatives. wikipedia.orgnih.gov The degradation of this compound can also lead to the formation of tributyltins. canada.ca
The general equation for the formation of tributyltin chloride from this compound is:
3 Sn(C₄H₉)₄ + SnCl₄ → 4 (C₄H₉)₃SnCl wikipedia.org
Intermediate for Dibutyltin (B87310) Compoundswikipedia.orgcanada.canih.govwikipedia.orggelest.com
Similarly, this compound serves as a precursor for dibutyltin (DBT) compounds. wikipedia.orgnih.gov By adjusting the stoichiometry of the redistribution reaction with tin(IV) chloride, dibutyltin dichloride can be synthesized. wikipedia.orgsciencemadness.org Dibutyltin compounds are widely used as heat and light stabilizers for polyvinyl chloride (PVC) plastics and as catalysts in various chemical processes. canada.canih.govwikipedia.org The production of dibutyltin dichloride from this compound is often catalyzed by aluminum trichloride. atamanchemicals.com
The reaction to produce dibutyltin dichloride is as follows:
Sn(C₄H₉)₄ + SnCl₄ → 2 (C₄H₉)₂SnCl₂ wikipedia.org
Precursor for Mono- and Diorganotin Compoundsgoogle.com
This compound is a foundational material for the synthesis of both mono- and dibutyltin compounds which are utilized in polyvinyl chloride (PVC) processing. canada.cacanada.ca The synthesis of these compounds from this compound allows for the production of a variety of organotin derivatives with tailored functionalities. gelest.com Mono-organotin compounds, for instance, are used as catalysts and in depositing tin oxide coatings. canada.ca
Catalytic Roles in Organic Reactionsatamanchemicals.comgoogle.comresearchgate.net
Beyond its role as a synthetic precursor, this compound and its derivatives exhibit significant catalytic activity in several important organic reactions.
Esterification and Transesterification Catalysisatamanchemicals.comgoogle.comresearchgate.net
Organotin compounds, including those derived from this compound, are effective catalysts for esterification and transesterification reactions. gelest.comgoogle.com While this compound itself can be used, its derivatives like dibutyltin dichloride and monobutyltin (B1198712) compounds are more commonly employed for this purpose. atamanchemicals.comatamanchemicals.com These catalysts facilitate the reaction between alcohols and carboxylic acids or esters to produce a variety of esters used as plasticizers, lubricants, and heat-transfer fluids. atamanchemicals.com The catalytic mechanism often involves the tin compound acting as a Lewis acid, activating the carbonyl group of the carboxylic acid or ester towards nucleophilic attack by the alcohol. rsc.org Mono-, di-, and even tetraalkyl tin(IV) compounds have been evaluated for their catalytic activity in intramolecular transesterification reactions. nih.gov
Table 1: Selected Organotin Catalysts in Esterification and Transesterification
| Catalyst | Application |
|---|---|
| Dibutyltin dichloride | General esterification catalyst atamanchemicals.com |
| Monobutyltin oxide | Catalyst for esterification, transesterification, and polycondensation atamanchemicals.com |
| Dibutyltin dilaurate | Catalyst for transesterification wikipedia.org |
Polymerization Catalysis, including Polyurethane Systemswikipedia.orgontosight.aiatamanchemicals.comgoogle.com
This compound and its derivatives play a crucial role as catalysts in polymerization reactions, most notably in the production of polyurethanes. wikipedia.orgontosight.ainih.gov Dibutyltin compounds, derived from this compound, are particularly effective catalysts for the reaction between isocyanates and polyols to form polyurethane. wikipedia.orggoogleapis.com They act as Lewis acids, enhancing the reaction rate and influencing the final properties of the polymer. lupinepublishers.com While highly effective, the catalytic activity of some tin catalysts can be so high that they are considered too fast for certain applications, leading to the development of delayed-action catalysts. googleapis.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tributyltin |
| Dibutyltin |
| Tin(IV) chloride |
| Tributyltin chloride |
| Dibutyltin dichloride |
| Monobutyltin compounds |
| Diorganotin compounds |
| Aluminum trichloride |
| Monobutyltin oxide |
| Dibutyltin dilaurate |
| Polyvinyl chloride (PVC) |
| Polyurethane |
| Isocyanates |
Hydrostannylation Reactions
Hydrostannylation is a chemical reaction involving the addition of a tin hydride (Sn-H) bond across an unsaturated bond, such as that in alkynes or alkenes. wikipedia.org This process is a key method for synthesizing organotin compounds, which are valuable intermediates in organic synthesis. wikipedia.orgwikipedia.org While tributyltin hydride is a more common reagent in these reactions, this compound can be a precursor for generating the necessary tin hydrides. nih.govwikipedia.org
The reaction can proceed through a free-radical mechanism, often initiated by agents like azobisisobutyronitrile (AIBN), or it can be catalyzed by transition metal complexes, most notably palladium-based catalysts like tetrakis(triphenylphosphine)palladium(0). wikipedia.orgucl.ac.uk The catalyzed reactions are often more synthetically useful due to their controlled stereochemistry and regiochemistry. wikipedia.org
A typical hydrostannylation reaction involving an alkyne can be represented as: RC≡CR' + HSnR₃ → RC(H)=C(SnR₃)R' wikipedia.org
The resulting vinyltin (B8441512) compounds are versatile intermediates, particularly in cross-coupling reactions like the Stille coupling, which is a powerful tool for forming carbon-carbon bonds in complex organic molecules. wikipedia.org
Role in Nanomaterial Synthesis
This compound has emerged as a significant precursor in the synthesis of advanced nanomaterials, particularly metal sulfides.
This compound is utilized as an organotin precursor for the synthesis of tin disulfide (SnS₂) nanoflakes. researchgate.netresearchgate.netcapes.gov.br In a typical solvothermal process, this compound reacts with a sulfur source, such as carbon disulfide, in a solvent like hexanes at elevated temperatures (180–200°C) for extended periods (10-40 hours). researchgate.netresearchgate.netcapes.gov.br This method allows for the formation of hexagonal phase SnS₂ nanoflakes. researchgate.netresearchgate.netcapes.gov.br The synthesized nanoflakes exhibit a layered, sheet-like structure. researchgate.net
Table 1: Synthesis Parameters for Tin Sulfide Nanoflakes
| Parameter | Value |
|---|---|
| Tin Precursor | This compound |
| Sulfur Source | Carbon Disulfide |
| Solvent | Hexanes/Cyclohexane |
| Temperature | 180–200°C |
| Reaction Time | 10–40 hours |
Data derived from research on the synthesis of SnS₂ nanoflakes from this compound. researchgate.netresearchgate.netcapes.gov.br
The resulting SnS₂ nanomaterials are characterized using various analytical techniques, including X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS), to confirm their structure, morphology, and composition. researchgate.netresearchgate.netcapes.gov.br
The formation of flake-like or sheet-like nanostructures from this compound is attributed to the intrinsic anisotropic growth of the tin disulfide crystals. researchgate.net Anisotropic growth refers to the non-uniform growth of a crystal in different directions, leading to morphologies that are not spherical. rsc.orgnih.gov In the case of SnS₂, the crystal lattice has a layered structure, and the growth is favored along certain crystallographic planes, resulting in the observed two-dimensional nanoflake morphology. researchgate.net
The specific mechanism involves the initial nucleation of SnS₂ followed by a layer-by-layer growth process. The reaction conditions, including the choice of solvent and the presence of any capping agents, can influence the surface energy of the growing crystal faces, further directing the anisotropic growth. researchgate.net This controlled growth is crucial for tailoring the properties of the nanomaterials for specific applications.
Stabilization Applications and Related Mechanisms
This compound and its derivatives play a critical role as stabilizers in various materials, most notably in polymers.
One of the key functions of organotin compounds, including those derived from this compound, is to act as hydrochloric acid (HCl) scavengers. nih.govwikidoc.orgresearchgate.net During the thermal degradation of chlorine-containing polymers like polyvinyl chloride (PVC), HCl is released. ncsu.edu This released HCl can then catalyze further degradation of the polymer, leading to discoloration and a loss of mechanical properties. ncsu.edu
Organotin stabilizers neutralize the released HCl, preventing this autocatalytic degradation process. novistagroup.com The mechanism involves a reaction between the organotin compound and HCl. novistagroup.com This scavenging action is a fundamental aspect of their stabilizing effect in PVC.
This compound is a primary starting material for the production of organotin stabilizers used in polyvinyl chloride (PVC). ontosight.ainih.gov While this compound itself has low biological activity, it is converted into more active di- and tributyltin compounds which are highly effective PVC stabilizers. nih.govwikidoc.org These organotin stabilizers, such as dibutyltin dilaurate and organotin mercaptides, are essential additives in PVC processing. ontosight.aiadplast.pt
The stabilization mechanism in PVC is multifaceted. In addition to scavenging HCl, organotin stabilizers can also displace labile chlorine atoms in the PVC polymer chain. ncsu.edunovistagroup.com These labile chlorines, often at allylic or tertiary positions, are weak points where degradation can initiate. ncsu.edu By replacing these with more stable groups from the stabilizer molecule, the inherent thermal stability of the PVC is enhanced. ncsu.edunovistagroup.com
Table 2: Key Functions of Organotin Stabilizers in PVC
| Function | Mechanism |
|---|---|
| HCl Scavenging | Neutralization of released hydrochloric acid to prevent autocatalytic degradation. novistagroup.com |
| Substitution of Labile Chlorine | Replacement of unstable chlorine atoms in the PVC chain with more stable groups. ncsu.edunovistagroup.com |
| Radical Scavenging | Interception of free radicals formed during degradation. pvcstabilizer.combdmaee.net |
Organotin stabilizers are particularly valued for their high efficiency, allowing for their use at low concentrations, and their ability to impart excellent clarity and heat stability to PVC products. adplast.pt Different types of organotin stabilizers, such as mercaptides and carboxylates, are used depending on the specific processing requirements and desired properties of the final PVC article. adplast.pt
Environmental Fate and Ecotoxicological Implications of Tetrabutyltin
Environmental Partitioning and Distribution
When released into the environment, tetrabutyltin's distribution across different environmental compartments is governed by its physicochemical properties.
This compound has low water solubility and a high octanol-water partition coefficient, indicating a tendency to move from water to organic phases. uba.dewikipedia.org Consequently, if released into aquatic environments, it is expected to adsorb strongly to suspended solids and sediment. nih.govuba.de This partitioning behavior is influenced by factors such as the organic carbon content of the sediment, pH, and salinity. ices.dkresearchgate.net The estimated organic carbon-water (B12546825) partition coefficient (Koc) for this compound is high, suggesting it will be largely immobile in soil and will preferentially bind to sediment in aquatic systems. nih.govuba.de While volatilization from water surfaces is a potential fate process due to its Henry's Law constant, this is likely attenuated by its strong adsorption to particulate matter. nih.gov Studies have shown that in estuarine waters, while a portion of tributyltin (a degradation product) may remain in solution, this compound is predominantly found in the solid phase, often bound to humic acids in the sediment. researchgate.net
Partitioning Behavior of Butyltin Compounds
| Compound | Predominant Phase in Freshwater | Predominant Phase in Estuarine Water |
|---|---|---|
| This compound | Particulate (bound to humic acid) | Particulate (bound to humic acid) |
| Tributyltin (TBT) | Particulate | Predominantly solid-phase, 10-30% in solution |
| Dibutyltin (B87310) (DBT) | 50:50 Particulate/Solution | Solubilized |
| Monobutyltin (B1198712) (MBT) | Particulate | Almost exclusively particulate |
This table is based on findings from a study on the distribution of butyltin species in different water conditions. researchgate.net
The lipophilic nature of this compound suggests a potential for bioaccumulation in aquatic organisms. nih.gov However, its high molecular weight may hinder this process to some extent. canada.ca The estimated bioconcentration factor (BCF) for this compound is considered moderate. nih.gov It is important to note that this compound degrades to tributyltin (TBT), a compound known for its significant bioaccumulation in marine wildlife, including mollusks, oysters, and fish. wikipedia.orgcanada.camst.dk The accumulation of TBT can have severe impacts on the reproductive, central nervous, and endocrine systems of these organisms. wikipedia.org While direct data on this compound bioaccumulation is limited, the primary concern lies in its role as a precursor to the highly bioaccumulative TBT. canada.ca
Degradation Pathways and Persistence
This compound itself is not considered to be persistent in the environment; however, its degradation products, particularly tributyltin, are persistent and of greater environmental concern. canada.ca
The primary degradation pathway for this compound in the environment is sequential dealkylation. canada.cacanada.ca This process involves the stepwise removal of butyl groups from the tin atom. This compound first degrades to tributyltin (TBT), which is then further degraded to dibutyltin (DBT), followed by monobutyltin (MBT), and finally to inorganic tin. canada.cacanada.caresearchgate.net This degradation can occur through both biotic and abiotic processes. canada.ca The toxicity of these compounds generally decreases with each dealkylation step, with TBT being the most toxic of the butyltin derivatives. researchgate.netnih.gov
Degradation Pathway of this compound
| Step | Reactant | Product |
|---|---|---|
| 1 | This compound | Tributyltin (TBT) |
| 2 | Tributyltin (TBT) | Dibutyltin (DBT) |
| 3 | Dibutyltin (DBT) | Monobutyltin (MBT) |
| 4 | Monobutyltin (MBT) | Inorganic Tin |
This table illustrates the sequential loss of butyl groups from this compound. canada.cacanada.caresearchgate.net
Abiotic degradation of this compound can occur, although it is generally considered a slower process compared to biotic degradation. mst.dk Photodegradation, or the breakdown of the compound by light, is one such mechanism. cdc.govinchem.org While direct photolysis of this compound may occur, the degradation of its product, TBT, by sunlight has been observed, with a half-life of over 89 days. mst.dkepa.gov The effectiveness of photolysis is dependent on environmental conditions such as water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk Hydrolysis, the reaction with water, is not considered a significant degradation pathway for organotin compounds under normal environmental pH conditions. mst.dkwho.int
Biotic degradation, primarily by microorganisms, is the major breakdown pathway for this compound and its derivatives in water and sediment. nih.govmst.dkmst.dk Various bacteria, algae, and fungi are capable of degrading these compounds. mst.dknih.gov The process involves the sequential removal of butyl groups, as described in the dealkylation pathway. researchgate.netnih.gov The rate of biodegradation is influenced by several environmental factors, including temperature, oxygen levels, pH, and the nature of the microbial community. mst.dkresearchgate.net While this compound itself is not readily biodegradable, with one study showing only 2% degradation after 28 days, its degradation to TBT initiates a cascade where subsequent biotic degradation plays a crucial role in the eventual mineralization to inorganic tin. uba.dewho.int
Factors Influencing Degradation Rates (e.g., Temperature, pH, Oxygenation)
The degradation of this compound and its subsequent products, such as tributyltin (TBT), is a complex process influenced by a combination of biotic and abiotic factors. researchgate.net While this compound itself is not considered persistent, it degrades into more stable and toxic compounds like tributyltin. canada.ca The breakdown of these organotin compounds is primarily a stepwise debutylation process, where butyl groups are sequentially removed from the tin atom. canada.ca
Key factors influencing degradation rates include:
Temperature: Higher temperatures generally accelerate the degradation of TBT, likely due to increased microbial activity. publications.gc.camedecine-maritime.fr Studies have shown that TBT half-lives are longer in the winter compared to the summer. publications.gc.ca
pH: The pH of the water can affect the chemical speciation of organotin compounds, which in turn influences their bioavailability and degradation. publications.gc.ca However, some studies suggest that within a certain range (e.g., 4.3-5.7), pH may not significantly influence the degradation of organotin compounds in soil. researchgate.net
Oxygenation: Biodegradation of TBT occurs under both aerobic and anaerobic conditions, but the rates are significantly slower in anaerobic environments, such as deep sediments. inchem.org This can lead to the long-term persistence of TBT in these anoxic layers. canada.ca
Light: Photodegradation, or the breakdown of compounds by light, particularly UV radiation, contributes to the degradation of organotins in surface waters. researchgate.netmedecine-maritime.fr
Microbial Activity: Biological degradation by microorganisms is considered the most significant process for the breakdown of organotin compounds. researchgate.netinchem.org The nature and density of microbial communities play a crucial role in the rate of degradation. researchgate.net
Ecotoxicity in Aquatic and Terrestrial Ecosystems
This compound and its degradation products, particularly tributyltin (TBT) and dibutyltin (DBT), exhibit significant toxicity to a wide range of organisms in both aquatic and terrestrial environments. publications.gc.catandfonline.com
This compound and its derivatives are harmful to sensitive aquatic organisms even at very low concentrations. canada.cacanada.ca The toxicity generally increases with the number of butyl groups, with TBT being the most toxic of the butyltin compounds. pjoes.com
Observed impacts on aquatic life include:
Molluscs: Oysters are particularly sensitive, with TBT causing shell malformations, such as the development of gel-filled cavities. ifremer.fr Concentrations as low as 0.1 µg/L can adversely affect oyster larval development. ifremer.fr
Gastropods: TBT is known to cause imposex, the imposition of male sexual characteristics on female gastropods, at extremely low concentrations (as low as 1 ng/L). pjoes.comnih.gov This endocrine-disrupting effect has led to population declines in some snail species. ospar.org
Other Organisms: TBT affects the survival, growth, and reproduction of various other aquatic organisms, including algae and fish, at ng/L to µg/L concentrations. publications.gc.ca
The high toxicity of these compounds to aquatic life makes their release into the environment a significant concern. publications.gc.ca
The degradation of this compound leads to the formation of tributyltin (TBT) and subsequently dibutyltin (DBT) and monobutyltin (MBT). canada.ca While toxicity generally decreases with the loss of butyl groups, both TBT and DBT are highly toxic. pjoes.com
Tributyltin (TBT): As a degradation product of this compound, TBT is a potent biocide and is considered one of the most toxic chemicals released into marine ecosystems. canada.caresearchgate.net It is highly toxic to a wide range of aquatic organisms, causing mortality, growth inhibition, and reproductive issues. publications.gc.capjoes.com
Dibutyltin (DBT): Although generally less toxic than TBT, DBT can be more toxic to certain enzyme systems. pjoes.com It is also used in various industrial applications, contributing to its environmental presence. medecine-maritime.fr
The progressive debutylation of this compound results in a cascade of toxic compounds that can have long-lasting effects on aquatic ecosystems.
One of the most well-documented and significant impacts of this compound's degradation product, TBT, is its role as an endocrine disruptor in marine organisms. pjoes.com
Imposex in Gastropods: TBT is a potent inducer of imposex in female gastropods, where they develop male sex organs. nih.govresearchgate.net This phenomenon has been observed worldwide and is a sensitive biomarker for TBT pollution. medecine-maritime.fr
Mechanism of Action: TBT is believed to interfere with the hormonal systems of these organisms, leading to these developmental abnormalities. researchgate.net While the exact mechanisms are still being studied, TBT has been shown to inhibit aromatase activity, an enzyme involved in estrogen synthesis, in some species. medecine-maritime.fr
Other Endocrine Effects: Besides imposex, organotin compounds have been suggested to stimulate estrogen biosynthesis and human chorionic gonadotropin in human placental cells, indicating a broader potential for endocrine disruption. medecine-maritime.fr However, this compound itself did not show an effect on human aromatase activity in one study. medecine-maritime.fr
The endocrine-disrupting properties of TBT at environmentally relevant concentrations pose a serious threat to the reproductive success and long-term survival of sensitive marine populations.
Environmental Monitoring and Concentration Levels
Monitoring the levels of this compound and its degradation products in the environment is crucial for assessing the extent of contamination and the effectiveness of regulations. frontiersin.orgekb.eg These compounds are found in various environmental compartments, including water, sediment, and biota. ospar.org
Concentration Levels in Different Environmental Matrices:
| Environmental Matrix | Compound | Concentration Range | Location |
| Surface Water | This compound | 0.02 - 0.12 ppb Sn | Canada (1982-1985) nih.gov |
| Water Column | Tributyltin (TBT) | <0.06 – 6.40 ng(TBT)/L | Croatian Adriatic coast (2016–2023) frontiersin.org |
| Sediments | Tributyltin (TBT) | <1 – 2546 ng(TBT)/g (d.w.) | Croatian Adriatic coast (2016–2023) frontiersin.org |
| Mussels | Tributyltin (TBT) | <1 – 655 ng(TBT)/g (d.w.) | Croatian Adriatic coast (2016–2023) frontiersin.org |
This table is interactive. Click on the headers to sort.
Studies have shown that while the use of TBT in antifouling paints has been restricted, leading to a slight decrease in environmental levels, contamination persists, particularly in sediments which can act as a long-term source of these compounds. medecine-maritime.frfrontiersin.org High concentrations are often found in areas with significant shipping and boating activity. ospar.org In Canada, monitoring of wastewater treatment plant effluents has shown non-detectable levels of this compound in recent years, suggesting the effectiveness of management practices at industrial facilities. canada.ca
Mammalian Toxicology and Human Health Implications of Tetrabutyltin
Absorption and Metabolism in Biological Systems
Tetrabutyltin, an organotin compound, can be absorbed by mammals through various routes, including oral and dermal exposure. nih.gov Once absorbed, it undergoes metabolic processes, primarily in the liver, leading to the formation of other butyltin compounds.
Dealkylation to Dibutyltin (B87310) and Monobutyltin (B1198712) Metabolites
The metabolism of this compound prominently involves a sequential dealkylation process, where butyl groups are cleaved from the tin atom. This process is catalyzed by cytochrome P-450 enzymes in the liver. nih.gov The degradation of this compound first yields tributyltin (TBT), which is then further metabolized to dibutyltin (DBT) and monobutyltin (MBT). canada.cacanada.caresearchgate.net This stepwise breakdown results in progressively less toxic compounds. researchgate.netmedecine-maritime.fr The alkyl products of this dealkylation can also be conjugated with glutathione (B108866) and further processed into mercapturic acid derivatives. t3db.ca
Bioaccumulation in Human and Mammalian Tissues
This compound and its metabolites, particularly the more lipophilic tributyltin, have a tendency to bioaccumulate in the tissues of mammals. wikipedia.orgnih.gov Following oral administration in rats, this compound was found to be taken up from the small intestine and was retained in the kidney and liver, with only trace amounts detected in the brain and blood. industrialchemicals.gov.au Due to its high fat solubility, tributyltin, a metabolite of this compound, readily absorbs into organic matter and can accumulate in adipose tissue, muscle, and liver. wikipedia.orgnih.gov Studies have detected various butyltin compounds, including TBT, DBT, and MBT, in human blood. nih.gov
Mechanisms of Cellular and Biochemical Toxicity
The toxicity of this compound and its metabolites at the cellular level is multifaceted, involving the disruption of essential biochemical pathways and cellular structures.
Inhibition of Enzyme Activities (e.g., Glucose-6-Phosphate Dehydrogenase)
This compound and its breakdown products have been shown to inhibit the activity of certain enzymes. In in vitro studies using purified yeast glucose-6-phosphate dehydrogenase, butyltin compounds demonstrated an inhibitory effect. nih.govjst.go.jp The order of this inhibitory action was found to be this compound, followed by dibutyltin, tributyltin, and monobutyltin. nih.govjst.go.jp Specifically, the concentration of this compound that resulted in a 50% inhibition of the yeast enzyme was 4.3 x 10⁻⁶ M. jst.go.jp However, it is noteworthy that in human erythrocytes, only tributyltin inhibited this enzyme, while this compound, dibutyltin, and monobutyltin did not show an effect. jst.go.jp The inhibition of glucose-6-phosphate dehydrogenase is significant as this enzyme is crucial for protecting cells from oxidative damage by maintaining the reduced state of glutathione. nih.gov
Table 1: Inhibitory Effect of Butyltin Compounds on Yeast Glucose-6-Phosphate Dehydrogenase
| Compound | Order of Inhibitory Effect |
| This compound | 1 |
| Dibutyltin | 2 |
| Tributyltin | 3 |
| Monobutyltin | 4 |
Alteration of Calcium Homeostasis
Organotin compounds, including the metabolites of this compound, can disrupt cellular calcium homeostasis. Tributyltin, for instance, has been shown to perturb calcium homeostasis, a critical factor in TBT-induced apoptosis (programmed cell death). mdpi.com Evidence suggests that TBT can induce an increase in intracellular calcium concentration by promoting its release from the endoplasmic reticulum. nih.gov This disruption of calcium signaling can lead to developmental toxicity. mdpi.com Furthermore, in the brain, this compound is capable of inducing the spontaneous release of noradrenaline by altering the function of calcium channels. frontiersin.org
Interactions with Mitochondrial Functions
Systemic Toxicological Effects
This compound and its metabolites, particularly tributyltin (TBT) and dibutyltin (DBT), are known to induce a range of systemic toxicological effects in mammals. These effects are primarily observed in the immune, reproductive, and nervous systems, as well as the liver.
Immunotoxicity and Effects on Lymphoid Organs
Organotin compounds, including the metabolic products of this compound, are recognized for their immunotoxic properties, with the thymus being a primary target organ. t3db.cacdc.goveuropa.eu This immunotoxicity is characterized by thymic atrophy, resulting from the suppression of immature thymocyte proliferation and the induction of apoptosis (programmed cell death) in mature thymocytes. t3db.caeuropa.eu The suppression of T-cell mediated immune responses is a key consequence of this thymic damage. t3db.caeuropa.euoregon.gov
In animal studies, exposure to tributyltin compounds has been shown to cause a dose-related decrease in the weight of the thymus and spleen. industrialchemicals.gov.auuu.nl For instance, in a study with Wistar rats, significant decreases in absolute thymus weight were observed in males at high doses, and lymphoid depletion in the thymus was noted in females at mid and high dose groups. industrialchemicals.gov.au Additionally, significant decreases in the relative spleen weight were seen in males at mid and high dose groups, and lymphoid decreases were also observed in the mesenteric lymph nodes of both male and female animals at high doses. industrialchemicals.gov.au
The mechanism of immunotoxicity involves the disruption of intracellular calcium levels, leading to the production of reactive oxygen species and the activation of apoptotic pathways. t3db.ca It is suggested that dibutyltin, a metabolite of this compound, is primarily responsible for the thymus atrophy observed after oral exposure to tributyltin compounds. uu.nl
Table 1: Effects of this compound on Lymphoid Organs in Wistar Rats
| Organ | Sex | Effect |
|---|---|---|
| Thymus | Male | Significant decrease in absolute weight at high doses. industrialchemicals.gov.au |
| Female | Lymphoid depletion at mid and high dose groups. industrialchemicals.gov.au | |
| Spleen | Male | Significant decrease in relative weight at mid and high dose groups. industrialchemicals.gov.au |
| Mesenteric Lymph Nodes | Male & Female | Lymphoid decreases in the paracortex at high dose group. industrialchemicals.gov.au |
Reproductive Toxicity and Endocrine Disruption
This compound and its metabolites are considered endocrine disruptors, interfering with the normal functioning of the hormonal system and adversely affecting reproduction. frontiersin.orgwikipedia.orgnih.gov These compounds can impact fertility, disrupt hormone levels, and cause developmental abnormalities. frontiersin.orgwikipedia.org
In female rodents, exposure to tributyltin has been associated with abnormalities in the estrous cycle, increased post-implantation loss, and a reduction in the number of live fetuses. frontiersin.orgnih.gov It can also lead to a decrease in the weight of reproductive organs in a dose-dependent manner. frontiersin.org Furthermore, tributyltin has been shown to alter the levels of key reproductive hormones, such as luteinizing hormone (LH) and 17β-estradiol. frontiersin.orgnih.gov
In males, organotin exposure can lead to reduced sperm count and motility, testicular damage, and altered testosterone (B1683101) levels. frontiersin.orgresearchgate.net Studies have shown that tributyltin can induce a dose-dependent increase in serum testosterone and LH levels. frontiersin.org
The endocrine-disrupting effects of these compounds are partly mediated through their interaction with nuclear receptors, such as the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). oup.com This interaction can lead to inappropriate receptor activation, contributing to effects like adipocyte differentiation. t3db.caoup.comt3db.ca Tributyltin is also known to inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens, thereby disrupting the hormonal balance. nih.govmdpi.comunimontes.br
Table 2: Reported Reproductive and Endocrine Effects of this compound Metabolites
| Effect Category | Specific Effect | Species |
|---|---|---|
| Female Reproductive Toxicity | Increased pre- and post-implantation loss. frontiersin.org | Rat |
| Reduction in the number of live fetuses. frontiersin.org | Rat | |
| Abnormalities in the estrous cycle. nih.gov | Rat | |
| Decreased ovarian weight. frontiersin.org | Rodent | |
| Male Reproductive Toxicity | Reduced sperm count and motility. frontiersin.org | Mouse |
| Reduced testosterone levels. frontiersin.org | Rat, Hamster | |
| Endocrine Disruption | Altered luteinizing hormone (LH) levels. frontiersin.org | Rat, Mouse |
| Inhibition of aromatase activity. nih.govmdpi.com | - | |
| Activation of RXR and PPARγ receptors. oup.com | - |
Hepatotoxicity
This compound and its metabolites, particularly tributyltin and dibutyltin, have been shown to cause liver damage (hepatotoxicity). oup.comoup.com The metabolism of these compounds in the liver, catalyzed by cytochrome P-450 enzymes, appears to play a crucial role in their hepatotoxic effects. t3db.caoup.comoup.com
In animal studies, tributyltin has been shown to induce liver necrosis and bile duct hyperplasia. cdc.govcdc.gov The hepatotoxicity is thought to be closely linked to the depression of mitochondrial respiration. oup.comoup.com Both tributyltin and dibutyltin can inhibit mitochondrial respiration, and the susceptibility to this effect varies between species. oup.comoup.com It is suggested that dibutyltin, a metabolite of tributyltin, plays a significant role in the observed hepatotoxicity. cdc.govcdc.gov
Studies have demonstrated that the inhibition of cytochrome P450 enzymes can prevent the hepatotoxicity caused by tributyltin compounds, further highlighting the role of metabolism in their toxic action. oup.comoup.com
Human Health Risk Assessment Methodologies
Assessing the risk of this compound and its metabolites to human health involves determining a tolerable daily intake (TDI). who.int This is typically based on the no-observed-adverse-effect level (NOAEL) from animal studies, with the application of an uncertainty factor to account for interspecies and intraspecies differences. europa.euwho.int
For organotin compounds, immunotoxicity is often the most sensitive endpoint and is used as the basis for risk assessment. europa.euwho.int For tributyltin oxide, a NOAEL of 0.025 mg/kg body weight/day has been established based on immunotoxicity in rats. europa.eu Recognizing that exposure often occurs to a mixture of organotin compounds, their immunotoxic effects are generally considered to be additive. who.int
Analytical Methodologies for Tetrabutyltin and Its Metabolites
Sample Preparation Techniques for Diverse Matrices
The initial and often most critical step in the analysis of tetrabutyltin and its metabolites is the preparation of the sample. This process is designed to isolate the target analytes from complex matrices like water, sediment, and biological tissues and convert them into a form suitable for analysis. nih.gov
The choice of extraction method depends heavily on the sample matrix.
Liquid-Liquid Extraction (LLE) : This is a widely used technique for extracting organotins from aqueous samples. mdpi.com The process typically involves acidifying the water sample and then extracting the analytes into an organic solvent like hexane (B92381) or toluene. mdpi.compjoes.com For instance, water samples can be acidified to pH 2, followed by extraction with hexane. pjoes.com The efficiency of LLE can be influenced by the solvent choice and pH of the aqueous phase. While effective, LLE can be time-consuming and require large volumes of organic solvents. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE) : SPE offers an alternative to LLE, particularly for water samples. pjoes.comnih.gov In this method, the sample is passed through a solid sorbent material that retains the organotin compounds. The analytes are then eluted with a small volume of an organic solvent. SPE is often considered a more "green" technique due to the reduced solvent consumption. mdpi.com For water samples, SPE has been shown to be a viable extraction method. nih.gov
Acid Digestion and Sonication for Sediments : Extracting organotins from solid matrices like sediment is more challenging due to their strong binding to particulate matter. mdpi.com A common approach involves acid digestion, often in combination with an organic solvent and sonication. pjoes.com For example, a mixture of acetic acid and methanol (B129727) can be used to extract organotins from sediment with the aid of ultrasonic sonication. pjoes.com Another method involves using a mixture of toluene, methanol, and hydrochloric acid. analchemres.org
Accelerated Solvent Extraction (ASE) : ASE is a more advanced technique that uses elevated temperatures and pressures to enhance the extraction efficiency from solid samples like sediments and tissues. acs.org For sediment samples, ASE with a methanolic mixture of sodium acetate (B1210297) and acetic acid at 100°C has been successfully developed. acs.org
Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). researchgate.netnih.gov The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. nih.gov This method has been optimized for the analysis of butyltin species in water and sediment after derivatization. nih.gov
Table 1: Comparison of Extraction Methods for this compound and its Metabolites
| Extraction Method | Principle | Typical Matrices | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. mdpi.com | Water. pjoes.com | Good recoveries. researchgate.net | Time-consuming, large solvent volumes. mdpi.comresearchgate.net |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. pjoes.com | Water. pjoes.comnih.gov | Reduced solvent use, can be automated. mdpi.com | Potential for matrix interference. |
| Acid Digestion/Sonication | Use of acid and ultrasonic energy to release analytes from solid matrices. pjoes.com | Sediments, Tissues. pjoes.com | Effective for strongly bound analytes. | Can be harsh, potentially altering speciation. researchgate.net |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. acs.org | Sediments, Tissues. acs.org | Faster than traditional methods, lower solvent consumption. | Requires specialized equipment. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. nih.gov | Water, Sediments. nih.gov | Solvent-free, simple, sensitive. researchgate.netsjp.ac.lk | Fiber fragility, potential for matrix effects. |
With the exception of fully alkylated species like this compound, most organotin compounds are not volatile enough for direct analysis by gas chromatography (GC). analchemres.orgresearchgate.net Therefore, a derivatization step is necessary to convert the ionic mono-, di-, and tributyltin species into more volatile and thermally stable forms. analchemres.orgresearchgate.net This is a critical step, as incomplete derivatization can lead to inaccurate quantification. researchgate.net
Common derivatization techniques include:
Ethylation with Sodium Tetraethylborate (NaBEt₄) : This is a popular method where an ethyl group is added to the tin atom. gov.bc.ca The reaction is typically carried out in an aqueous solution buffered to a specific pH, often around 4.5 to 5.4. pjoes.comgov.bc.ca NaBEt₄ allows for direct derivatization and simultaneous extraction in aqueous samples. researchgate.net
Alkylation with Grignard Reagents : Grignard reagents, such as pentylmagnesium bromide, are powerful alkylating agents that can be used to derivatize organotin compounds. scispec.co.thresearchgate.net This reaction must be performed in a non-polar solvent under anhydrous conditions. researchgate.net While effective, Grignard reagents are hazardous and require careful handling. researchgate.net The choice of Grignard reagent can influence the volatility and chromatographic behavior of the derivatives; pentylation has been found to be a good option. researchgate.net
Hydride Generation with Sodium Borohydride (NaBH₄) : This method converts organotins to their corresponding hydrides, which are volatile. researchgate.net It is another commonly used derivatization technique. researchgate.netscispace.com
Chromatographic Separation Techniques
After extraction and derivatization, the individual organotin compounds in the sample extract are separated using chromatographic techniques.
Gas chromatography is the preferred technique for the separation of derivatized organotin compounds due to its high resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful combination for organotin analysis, providing both separation and definitive identification. analchemres.org GC-MS ensures high sensitivity and resolution. analchemres.org Variants like GC-tandem mass spectrometry (GC-MS/MS) offer even greater selectivity and lower detection limits by monitoring specific fragmentation transitions. analchemres.org A GC-MS/MS method has been developed for the direct analysis of underivatized chlorinated butyltin species in sediments. analchemres.org High-resolution mass spectrometry (GC-HRMS) provides very accurate mass measurements, further enhancing specificity. nih.gov
Gas Chromatography with Flame Photometric Detection (GC-FPD) : The FPD is a selective detector for sulfur and phosphorus-containing compounds, but it can also be equipped with a filter to be selective for tin. researchgate.net This makes it a useful detector for organotin analysis. researchgate.netresearchgate.net
Gas Chromatography with Flame Ionization Detection (GC-FID) : While less selective than FPD or MS, FID can be used for the determination of organotins, especially when coupled with effective separation and sample cleanup. nih.gov
Low-Pressure Gas Chromatography (LPGC) : LPGC uses a shorter, wider-bore column which allows for faster analysis times and the injection of larger sample volumes, thereby increasing sensitivity. nih.gov An LPGC-MS/MS method has been developed for the rapid determination of eight organotin compounds. nih.gov
Table 2: Common GC Columns and Conditions for this compound Analysis
| GC Column | Dimensions | Typical Temperature Program | Carrier Gas | Reference |
| Agilent VF-XMS | 60 m x 0.25 mm i.d. x 0.25 µm | Complex program up to 310°C | Helium (1.5 mL/min) | analchemres.org |
| VF5 (5% phenyl-methylpolysiloxane) | Not specified | 130°C (1 min) to 280°C at 10°C/min, hold for 4 min | Helium (1.7 mL/min) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC in that it can often analyze organotin compounds without the need for derivatization. nih.govperkinelmer.com This simplifies sample preparation and avoids potential errors associated with the derivatization step. nih.gov Separations are typically achieved using reversed-phase or ion-exchange columns. nih.gov HPLC is commonly coupled with sensitive detectors for the speciation of organotin compounds. nih.gov For instance, a method using a pentafluorophenyl (PFP) column with a methanol/aqueous formic acid mobile phase has been used for TBT analysis. nih.gov
Spectrometric Detection and Quantification Methods
The final step in the analytical process is the detection and quantification of the separated organotin compounds.
Mass Spectrometry (MS) : As mentioned, MS is the most widely used detector coupled with GC. scispace.com It identifies compounds based on their mass-to-charge ratio and fragmentation patterns, providing high confidence in identification. analchemres.org Electron ionization (EI) is a common ionization technique used. analchemres.org For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes. gov.bc.canih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This is an element-specific detector that can be coupled with either GC or HPLC. scispace.comperkinelmer.comalsglobal.se It measures the isotopes of tin, providing extremely high sensitivity and specificity for tin-containing compounds. alsglobal.se GC-ICP-MS is a powerful tool for organotin speciation. scispace.com HPLC-ICP-MS has the advantage of not requiring derivatization. perkinelmer.com
Flame Photometric Detector (FPD) : The FPD, when used with a tin-specific filter (around 390 nm), is a cost-effective and selective detector for organotin compounds separated by GC. researchgate.net
Atomic Absorption Spectroscopy (AAS) : AAS is another element-specific detection method that can be coupled with chromatographic systems. nih.gov It measures the absorption of light by free tin atoms. nih.gov
Table 3: Detection Limits for this compound and Metabolites by Various Methods
| Analyte(s) | Method | Matrix | Detection Limit (LOD) | Reference |
| TBT, DBT, MBT | SHS-GC-MS | Spiked Sediment | 0.1, 0.4, 0.1 ng/g (wet wt) | mdpi.com |
| TeBT, TBT, DBT, MBT, etc. | GC-HRMS | Water | 7-29 ng/L | nih.gov |
| TeBT, TBT, DBT, MBT, etc. | GC-HRMS | Tissue/Sediment | 0.35-1.45 ng/g | nih.gov |
| TeBT, TBT, DBT, MBT, etc. | LPGC-MS/MS | Water | 0.1-9.6 ng/L | nih.gov |
| TeBT, TBT, DBT, MBT, etc. | LPGC-MS/MS | Sediment/Mussels | 0.03-6.10 µg/kg | nih.gov |
| TBT | LC-MS/MS | Sediment | 1.25 ng Sn/g | nih.gov |
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a widely utilized and straightforward method for the determination of tin. nih.gov It is particularly effective for quantifying total tin content. For trace-level analysis, furnace atomic absorption analysis is employed due to its enhanced sensitivity. nih.gov The technique can be coupled with gas chromatography (GC) for the speciation of different organotin compounds. cdc.gov
NIOSH Method 5504, for instance, provides a validated procedure for analyzing organotin compounds, including this compound, in air samples. This method uses a graphite (B72142) furnace for atomization and has an estimated detection limit of 1 microgram of tin per 300-liter sample. nih.gov The process typically involves separating the organotin compounds using high-performance liquid chromatography (HPLC) before the AAS measurement. cdc.gov For aqueous samples, a hydride generation technique can be used where the organotin compounds are converted to their volatile hydrides, which are then detected by AAS. sci-hub.se This approach offers detection limits in the nanogram range. sci-hub.se
However, the sensitivity of AAS for tin can be limited by the high atomization temperature required and the potential formation of refractory oxides. uantwerpen.be UV photooxidation with acidic peroxodisulfate, a sample preparation method, yields high recoveries for many organotins but is less effective for this compound, with only about 15% recovery. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound and its metabolites. cdc.govresearchgate.net This combination offers high resolution and detector versatility. nih.gov For GC analysis, a derivatization step, such as ethylation or phenylation, is typically required to make the organotin compounds sufficiently volatile. gov.bc.caresearchgate.net
Tandem mass spectrometry (MS/MS) provides even greater selectivity and lower detection limits, which is crucial for analyzing complex matrices. rsc.org A method using low-pressure gas chromatography/tandem mass spectrometry (LPGC/MS/MS) has been developed for the simultaneous determination of eight organotin compounds, including this compound. nih.gov This method demonstrated good recoveries (86-108% in water and 78-110% in sediments and mussels) and low detection limits. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also an effective technique that simplifies sample preparation by eliminating the need for derivatization. sciex.com This approach has been successfully used for the analysis of tributyltin in marine sediment and water. nih.gov
The choice of ionization technique, such as electron ionization (EI) or chemical ionization (CI), can influence sensitivity, with EI generally providing higher sensitivity for organotin compounds. researchgate.net Isotope dilution mass spectrometry (IDMS) is a valuable technique for achieving accurate quantification, especially when using 119Sn-labelled compounds. csic.es
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recognized as one of the most sensitive detection methods for organotin analysis. rsc.org When coupled with separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), it allows for excellent speciation and quantification of this compound and its metabolites. nih.govnih.govrsc.org
HPLC-ICP-MS offers the advantage of not requiring a derivatization step after extraction. nih.gov The detection limits achievable with ICP-MS are significantly lower, often by three orders of magnitude, compared to ICP-Atomic Emission Spectrometry (ICP-AES) under the same chromatographic conditions. nih.gov A method utilizing ultra-performance liquid chromatography (UPLC) with sector field ICP-MS (SF-ICP-MS) has been validated for the simultaneous determination of six organotin compounds in human serum, demonstrating high sensitivity and a rapid analysis time of about 3 minutes. capes.gov.br
GC-ICP-MS is another powerful combination for organotin analysis. gov.bc.ca ALS Scandinavia offers accredited analysis of organotin compounds using GC-ICP-SFMS with low limits of quantification, down to 0.2 µg/kg for solid samples. alsglobal.se
Flame Photometric Detection (FPD)
Flame Photometric Detection (FPD) is a selective and highly sensitive method for detecting organotin compounds, often used in conjunction with gas chromatography (GC-FPD). shimadzu.compjoes.com The FPD detector operates by measuring the element-specific light emitted when compounds are burned in a hydrogen flame. shimadzu.com For tin compounds, detection is typically performed at a wavelength of 610 nm, which is more specific for tin than the sulfur-mode detection at 393 nm. nih.gov
The GC-FPD method has been successfully applied to determine organotin compounds in various samples, including fish and human organs. nih.govacs.org The absolute detection limits for tin compounds using the tin-mode FPD are in the low picogram range (2.6-5.1 pg as tin). nih.gov A pulsed flame photometric detector (PFPD) can also be used, offering good sensitivity for the quantification of tributyltin and dibutyltin (B87310) in biological tissues. scielo.br
The analytical procedure often involves extraction of the organotins, followed by a derivatization step (e.g., pentylation with a Grignard reagent) to make them suitable for GC analysis. nih.gov
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated for this compound and its metabolites. Key performance characteristics that are evaluated include linearity, detection limits, quantification limits, precision, and recovery rates.
Linearity, Detection Limits, and Quantification Limits
The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For organotin analysis, methods are typically validated over a specific concentration range. For example, a UPLC-SF-ICP-MS method for organotins in human serum demonstrated linearity over a concentration range of approximately 0.250–13.661 ng/mL, depending on the specific species. capes.gov.br Another GC-MS method for tetra-n-butylammonium bromide showed linearity from 1.0 to 1,500 ppm with a high correlation coefficient. japsonline.com
Detection Limit (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Quantification Limit (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.brsjp.ac.lk These limits are critical for assessing trace levels of contamination.
Table 1: Examples of Detection and Quantification Limits for Organotin Analysis
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Reference |
| LPGC/MS/MS | This compound, etc. | Water | 0.1-9.6 ng/L | - | nih.gov |
| LPGC/MS/MS | This compound, etc. | Sediments/Mussels | 0.03-6.10 µg/kg | - | nih.gov |
| GC-HRMS | This compound, etc. | Water | 7-29 ppt | - | greenrivertech.com.twnih.gov |
| GC-HRMS | This compound, etc. | Tissue/Sediments | 0.35-1.45 ppb | - | greenrivertech.com.twnih.gov |
| GC-MS (IDMS) | TBT, DBT, MBT | Marine Sediments | 0.1-0.3 ng/g d.w. | - | csic.es |
| GC-FPD (tin-mode) | Butyl- and phenyltins | - | 2.6-5.1 pg (as tin) | - | nih.gov |
| GC-PFPD | TBT, DBT | Crustacean Tissues | 2.0 ng/g, 2.8 ng/g | 6.6 ng/g, 8.9 ng/g | scielo.br |
| LC-MS/MS | Tributyltin | Marine Sediment | 1.25 ng Sn/g | - | nih.gov |
| SPME-GC-MS | Tributyltin | Water | 0.03 ng/L | 0.1 ng/L | sjp.ac.lk |
Note: d.w. stands for dry weight.
Precision and Recovery Rates
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the relative standard deviation (RSD). Recovery is a measure of the accuracy of a method, determined by the percentage of the known amount of an analyte that is recovered during the analytical process.
Methods for organotin analysis are validated to ensure they meet acceptable levels of precision and recovery. For instance, a UPLC-SF-ICP-MS method reported intraday precision of less than 21% and interday precision of less than 18%, with accuracy ranging from -14% to 19%. capes.gov.br A GC-MS/MS method for organotins in various matrices showed recoveries ranging from 86-108% in water and 78-110% in sediments and mussels, with precision values lower than 18%. nih.gov
Table 2: Examples of Precision and Recovery Rates for Organotin Analysis
| Analytical Method | Analyte(s) | Matrix | Precision (RSD) | Recovery Rate | Reference |
| LPGC/MS/MS | Organotins | Water, Sediments, Mussels | < 18% | 78-110% | nih.gov |
| GC-MS (IDMS) | TBT, DBT, MBT | Marine Sediments | < 5% | - | csic.es |
| GC-FPD | Butyl- and phenyltins | Fish | < 6.6% | 68.5-84.4% | nih.gov |
| UPLC-SF-ICP-MS | Organotins | Human Serum | < 21% (intraday), < 18% (interday) | -5.3% to 19% (intraday), -14% to 15% (interday) | capes.gov.br |
| GC/MS | Mono-, di-, tributyltin | Sediment | - | 80-95% | cdc.gov |
| ASE-GC-ICP-MS | Butyl- and phenyltins | Sediments | < 7% (at low conc.) | 80-100% (at high spike) | thermofisher.com |
Regulatory Frameworks and Risk Management of Tetrabutyltin
International and National Regulations on Organotin Compounds
A global consensus on the need to control harmful organotin compounds has led to significant international agreements and national legislation.
International Regulations:
The most prominent international regulation is the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems in Ships (AFS Convention) . wikipedia.orgimo.orgimo.org Adopted in 2001 and in force since 2008, this convention prohibits the use of harmful organotins, such as tributyltin (TBT), in anti-fouling paints on ships. wikipedia.orgimo.orgimo.org The AFS Convention establishes a mechanism to prevent the future use of other hazardous substances in anti-fouling systems and has been ratified by a majority of states, representing a significant portion of the world's merchant shipping tonnage. wikipedia.orgimo.org
The United Nations' Rotterdam Convention also plays a role by regulating the international trade of certain hazardous chemicals, including tributyltin. naturvardsverket.se
National Regulations:
Several countries and regions have implemented stringent national regulations that often go beyond the scope of international agreements to address the risks of organotin compounds.
European Union (EU): The EU has some of the most comprehensive regulations on organotin compounds. Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 , the use and marketing of certain organotins are heavily restricted. sgs.comhsa.ie For instance, tri-substituted organotin compounds are prohibited in articles where the concentration of tin exceeds 0.1% by weight. sgs.comhsa.iesgs.com Similar restrictions apply to dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) compounds in products intended for the general public. sgs.comsgs.com The EU also incorporated the AFS Convention's rules into its own law through Regulation (EC) No 782/2003 , which bans organotin compounds on all ships entering EU ports. legislation.gov.ukeuropa.eu
Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA 1999) , tetrabutyltin has been identified as a substance that can be harmful to sensitive aquatic organisms at low concentrations. canada.ca In response, Environment and Climate Change Canada published the Code of Practice for the Management of this compound , which aims to minimize its release into the aquatic environment. canada.cacanada.ca
United States: The U.S. Environmental Protection Agency (EPA) regulates organotin compounds. While specific details on a comprehensive framework for this compound were not found in the provided search results, the EPA has established regulations for organotin additives in packaging materials for food and beverages. cdc.gov
Taiwan: Taiwan's Environmental Protection Administration (EPA) has revised its regulations to tighten control over organotin compounds. moenv.gov.twchemradar.comcha.gov.tw These revisions include prohibiting the use of organotins like tributyltin oxide and triphenyltin (B1233371) chloride in the manufacturing of biocides and anti-fouling paints. moenv.gov.twchemradar.comcha.gov.tw
The following table summarizes some of the key international and national regulations concerning organotin compounds.
| Regulation/Authority | Key Provisions | Affected Compounds |
| IMO AFS Convention | Prohibits the use of harmful organotins in anti-fouling systems on ships. wikipedia.orgimo.orgimo.org | Tributyltin (TBT) and other organotins |
| EU REACH Regulation | Restricts the use of certain organotins in consumer products to a concentration of 0.1% by weight of tin. sgs.comhsa.iesgs.com | Tri-substituted organotins (e.g., TBT), Dibutyltin (DBT), Dioctyltin (DOT) |
| EU Regulation (EC) No 782/2003 | Prohibits organotin compounds on ships entering EU ports. legislation.gov.ukeuropa.eu | Organotin compounds |
| Canada (CEPA 1999) | Identifies this compound as harmful to aquatic organisms and has a Code of Practice for its management. canada.cacanada.cacanada.ca | This compound |
| Taiwan EPA | Prohibits the use of certain organotins in the manufacture of biocides and anti-fouling paints. moenv.gov.twchemradar.comcha.gov.tw | Tributyltin oxide, Triphenyltin chloride |
Ecological Risk Assessment Frameworks
The regulation of this compound and other organotins is underpinned by comprehensive ecological risk assessments. These frameworks evaluate the potential for adverse effects on the environment by comparing exposure concentrations with toxicity data for various organisms.
The risk assessment process typically involves several key steps:
Hazard Identification: This step involves identifying the potential adverse effects of a substance. For organotins, this includes high toxicity to aquatic organisms, persistence in the environment, and the potential for bioaccumulation. naturvardsverket.serewe-group.com
Dose-Response Assessment: This involves determining the relationship between the dose of the substance and the incidence of adverse effects in exposed populations.
Exposure Assessment: This step estimates the concentration of the substance in various environmental compartments (water, sediment, soil) and the extent of exposure to organisms. env.go.jp
Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse effects occurring in the environment. researchgate.net This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). frontiersin.org An RQ value greater than 1 indicates a potential for ecological risk. frontiersin.org
In Canada, the ecological assessment of organotins under CEPA 1999 concluded that this compound could harm sensitive aquatic organisms at low concentrations and noted its potential to degrade into more toxic tributyltins. canada.ca The European Union also requires risk assessments for industrial chemicals, which has informed the restrictions placed on organotins under REACH. researchgate.net
Best Management Practices for Environmental Release Minimization
To minimize the release of this compound into the environment, best management practices have been developed, particularly in jurisdictions like Canada where a specific Code of Practice exists. canada.cacanada.cacanada.ca These practices cover the entire lifecycle of the chemical, from its importation to its final disposal.
The Canadian Code of Practice for the Management of this compound provides a clear framework for controlling releases during these stages. canada.cacanada.ca It applies to importers, distributors, manufacturers, and users of this compound. canada.ca Key recommendations include:
Handling and Storage: Implementing procedures to prevent spills and leaks during transfer and storage. This includes using appropriate personal protective equipment (PPE) and ensuring that storage areas have secondary containment.
Equipment Cleaning: Minimizing the release of this compound during the cleaning of equipment such as tanks, hoses, and pipes. Rinsates from cleaning should be collected and treated as hazardous waste. canada.ca
Packaging Management: Empty packaging, such as drums and totes, should be properly managed to prevent the release of residual this compound. canada.ca The Canadian Code of Practice recommends triple rinsing with a suitable solvent, with the rinsate being collected for proper disposal. canada.ca
Proper waste management is crucial for preventing the environmental contamination of this compound.
Waste Segregation and Labeling: Wastes containing this compound should be segregated from other waste streams and clearly labeled. canada.ca
Disposal Methods: Wastes containing this compound should not be disposed of in municipal landfills. canada.ca Instead, they should be sent to a licensed hazardous waste disposal facility. canada.ca Acceptable disposal methods include incineration at high temperatures or disposal in a controlled landfill in sealed containers. canada.cansw.gov.au
Spill Cleanup: Spills should be contained and cleaned up promptly using absorbent materials. The collected waste from the spill should be placed in a sealed and labeled container for disposal as hazardous waste. canada.ca
Monitoring and Compliance Reporting
To ensure the effectiveness of regulatory frameworks and best management practices, monitoring and compliance reporting are essential.
In Canada, facilities subject to the Code of Practice for the Management of this compound are encouraged to keep records of their implementation of best management practices for at least five years. canada.ca These records should be made available to the Minister of the Environment upon request. canada.ca Progress reports are also published to track the implementation and effectiveness of the code of practice. canada.ca
Environmental monitoring programs are also in place in various regions to measure the concentrations of organotin compounds in water, sediment, and biota. frontiersin.orgcdc.gov This data is crucial for assessing the effectiveness of control measures and identifying areas of ongoing concern. frontiersin.orgcdc.gov For example, while concentrations of TBT in the water column have decreased in many areas due to regulations, they can remain high in sediments. cdc.gov
Future Research Directions in Tetrabutyltin Chemistry and Ecotoxicology
Elucidation of Novel Synthetic Routes and Catalytic Pathways
Future research in tetrabutyltin chemistry is focused on developing more efficient, safer, and environmentally benign synthetic methods. Traditional synthesis, such as the Grignard method, involves a highly exothermic reaction that can be hazardous. google.com A modified one-step Grignard process, where the synthesis of the Grignard reagent and the alkylation reaction occur simultaneously, has been proposed to improve safety and yield by controlling the reaction speed and minimizing side reactions. google.com Another novel route involves reacting tin with an alkyl halide in the presence of zinc and molten tetraalkylammonium iodide to produce this compound. lsbu.ac.uk This direct synthesis method has shown potential for industrial application, particularly using butyl chloride to yield this compound. lsbu.ac.uk
Beyond its synthesis, this compound serves as a crucial precursor in various catalytic and material science applications. Research is exploring its use in creating new catalysts and materials. For instance, this compound is a reactant in the synthesis of hexagonal phase tin disulfide (SnS2) nanoflakes, a material with potential applications in electronics and energy storage. researchgate.net It is also used in the preparation of bimetallic catalysts, such as PtSn/SiO2, through surface-controlled reactions. conicet.gov.ar These catalysts show improved selectivity in important industrial reactions like the hydrogenation of cinnamaldehyde. conicet.gov.ar Further research into these pathways could unlock new applications and more efficient industrial processes. For example, incorporating tin into ruthenium-alumina catalysts promotes the selective hydrogenation of carboxylic groups in fatty acids, an important industrial process. chemicke-listy.cz
Advanced Mechanistic Studies of Toxicity at Molecular and Cellular Levels
Understanding the precise mechanisms by which this compound exerts its toxic effects is a primary goal for future ecotoxicological research. While the toxicity of its degradation products, like tributyltin (TBT), is well-documented, the specific molecular targets of this compound itself require deeper investigation. nih.govinchem.org Studies have shown that butyltin compounds can inhibit enzymes such as glucose-6-phosphate dehydrogenase. nih.gov
Future studies will likely employ advanced "omics" technologies (transcriptomics, proteomics, metabolomics) to create a comprehensive picture of cellular responses to this compound exposure. researchgate.net For example, gene expression analysis in human breast cancer cells and mouse germ cells exposed to this compound has revealed differential expression of genes related to apoptosis, reproduction, and chemical stress responses. researchgate.netresearchgate.net These studies provide a foundation for identifying specific toxicity markers and understanding the underlying molecular mechanisms of organotin-induced reproductive damage. researchgate.net
A key area of focus is the effect of organotins on the proteasome, a critical cellular complex responsible for protein degradation. nih.gov Toxic organotins like triphenyltin (B1233371) have been found to inhibit the proteasome's activity, leading to an accumulation of damaged proteins and ultimately cell death. nih.gov Investigating whether this compound acts via a similar mechanism is a crucial research question. Furthermore, studies on TBT have shown it induces endoplasmic reticulum stress and autophagy in liver cells before the onset of apoptosis. nih.gov Exploring these pre-apoptotic pathways in response to this compound exposure could reveal earlier and more sensitive biomarkers of toxicity.
Development of Green Chemistry Approaches for Organotin Alternatives
The significant toxicity and environmental persistence of organotin compounds, including this compound and its derivatives, have driven the search for safer, "green" alternatives. epa.govscranton.eduacs.org A major application of organotins has been in antifouling paints for ship hulls. epa.gov The development of environmentally benign antifoulants is a key area of green chemistry research.
One successful alternative is Sea-Nine™ (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one), which has been commercialized as a replacement for tin-containing antifoulants. epa.govnih.gov Unlike tributyltin, which degrades slowly and bioaccumulates, Sea-Nine™ degrades rapidly in seawater and sediment, with half-lives of just one day and one hour, respectively. epa.govnih.gov Its degradation products are also significantly less toxic. nih.gov Another promising area is the development of new paint formulations using renewable resources like vegetable oil and sugar to replace petroleum-derived components, reducing solvent use and improving safety. acs.org
In the realm of catalysis, where organotins are also used, research is focused on alternatives like heterobimetallic complexes of bismuth and lithium carboxylates, which have shown enhanced catalytic activity for polyurethane synthesis. rsc.org The principles of green chemistry also advocate for new synthetic approaches that replace hazardous reagents, such as using easily oxidized sulfides instead of organotin compounds in certain radical reactions. bio-conferences.org Future research will continue to build on these successes, aiming to design chemicals that are effective for their intended purpose while being inherently non-hazardous and readily biodegradable. acs.org
| Alternative | Application | Key Advantage | Reference |
| Sea-Nine™ (DCOIT) | Marine Antifoulant | Rapid environmental degradation, low bioaccumulation. | epa.govnih.gov |
| Bismuth/Lithium Carboxylates | Polyurethane Catalyst | Environmentally benign alternative to tin catalysts. | rsc.org |
| Vegetable Oil/Sugar Formulations | Paint Resins/Solvents | Replaces petroleum-derived components, reduces solvent use. | acs.org |
Refinement of Analytical Techniques for Trace Level Detection
The ability to detect and quantify this compound and its derivatives at very low concentrations in environmental samples is crucial for monitoring contamination and assessing risk. researchgate.net Future research will focus on refining existing analytical methods to improve sensitivity, selectivity, and efficiency. researchgate.net
Currently, the most common techniques involve gas chromatography (GC) coupled with various detectors like flame photometric detection (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netnih.gov A significant challenge with GC analysis is that organotin compounds must first be converted into more volatile forms through a process called derivatization. nih.govresearchgate.net Research is aimed at optimizing these derivatization steps, using reagents like sodium tetraethylborate, to enhance accuracy and handle complex sample matrices like sediment. mdpi.compsu.edu
High-performance liquid chromatography (HPLC) offers an alternative to GC that often does not require derivatization, simplifying sample preparation. researchgate.netnih.gov Coupling HPLC with highly sensitive detectors like ICP-MS provides excellent speciation capabilities, allowing for the individual measurement of this compound and its various degradation products (tributyltin, dibutyltin (B87310), monobutyltin). researchgate.net The development of faster and more robust methods, such as static headspace GC-MS, is also underway to improve the analysis of volatile organotins in complex samples like sediment. mdpi.com Continued innovation in sample extraction, clean-up, and detection will be essential for accurate environmental monitoring and regulatory enforcement. researchgate.netnih.gov
| Analytical Technique | Key Feature | Common Application | Reference |
| Gas Chromatography (GC) | High resolution, requires derivatization. | Analysis of various environmental samples (water, sediment). | researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | No derivatization needed, good for speciation. | Speciation of organotin compounds. | researchgate.netnih.gov |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High sensitivity and selectivity detector. | Used with GC or HPLC for trace-level detection. | researchgate.net |
| Static Headspace GC-MS | Robust method for volatile compounds. | Analysis of organotins in complex matrices like sediment. | mdpi.com |
Comprehensive Environmental Fate Modeling and Long-Term Impact Assessments
Predicting the long-term behavior and impact of this compound in the environment is a complex challenge that requires sophisticated modeling and sustained monitoring. nih.gov this compound released into the environment can be dealkylated, breaking down into its more toxic derivatives, tributyltin (TBT) and subsequently dibutyltin (DBT) and monobutyltin (B1198712) (MBT). canada.camedecine-maritime.fr This degradation process is influenced by factors like UV radiation and biological activity. medecine-maritime.fr
Future research must focus on developing comprehensive environmental fate models that can simulate these complex processes. These models need to account for partitioning between water, sediment, and biota, as well as degradation rates under various environmental conditions. nih.goveuropa.eu While models like the Exposure Analysis Modeling System (EXAMS) have been used, they require accurate input data on properties like bioaccumulation factors (BCF), which are currently limited for this compound. nih.goveuropa.eu Long-term monitoring studies are essential for validating these models and tracking the real-world decline of organotin contamination following regulatory actions. For example, a nearly two-decade-long study at a naval base in Australia documented a significant decline in TBT levels in mussels after management practices were changed. researchgate.net
A key concern is the persistence and bioaccumulation of organotins in the food chain. europa.euscielo.br Although this compound itself may not be detected in excreta after exposure, it is metabolized, and its degradation products can accumulate in organisms. industrialchemicals.gov.aucdc.gov Future assessments must therefore consider the entire suite of butyltin compounds to understand the full ecological impact. canada.cacanada.ca
Integrated Risk Assessment Models for Complex Exposure Scenarios
To protect human health and the environment, future research must move towards integrated risk assessment models that can handle complex, real-world exposure scenarios. industrialchemicals.gov.aueuropa.eu Humans and wildlife are often exposed to a mixture of organotin compounds, not just this compound in isolation, primarily through the diet, especially seafood. medecine-maritime.frresearchgate.net
Risk assessment frameworks, such as those used by regulatory bodies in Australia and Canada, identify critical health effects for risk characterization, which for this compound include skin sensitization and developmental toxicity. industrialchemicals.gov.aucanada.ca These assessments establish tolerable daily intake (TDI) values or reference doses (RfD) for different compounds. frontiersin.orgepa.gov A significant challenge is the lack of complete toxicological data for all butyltin derivatives, which forces researchers to use data from related compounds or in vitro tests to estimate risk. frontiersin.org
Future models need to incorporate the combined effects of exposure to multiple organotins (e.g., this compound, TBT, DBT). europa.eu This involves developing methods to calculate cumulative risk, such as using a Target Hazard Quotient (THQ), which sums the risks from different chemicals. frontiersin.org These integrated models should also connect environmental concentrations predicted by fate models (Section 9.5) with human exposure pathways to provide a more holistic view of the potential risks. medecine-maritime.frfrontiersin.org This will allow for more accurate and protective environmental quality standards and public health guidelines.
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing Tetrabutyltin in laboratory settings?
- Methodological Answer : this compound synthesis typically involves Grignard or alkylation reactions. For reproducibility, ensure stoichiometric control of tin(IV) chloride and butyllithium reagents under inert atmospheres (e.g., nitrogen). Purification via vacuum distillation or column chromatography is critical to remove residual organotin byproducts. Characterization should include and NMR spectroscopy to confirm structure, alongside GC-MS for purity assessment (detection limit ≤1% impurities). Document protocols per IUPAC guidelines to ensure replicability .
Q. How can researchers safely handle this compound given its toxicity profile?
- Methodological Answer : Implement strict safety protocols: use fume hoods, wear nitrile gloves, and avoid skin contact. Toxicity mitigation includes pre-experiment risk assessments (e.g., LD data review) and waste neutralization with oxidizing agents (e.g., KMnO) to degrade organotin compounds. Institutional safety audits and Material Safety Data Sheets (MSDS) must guide handling procedures .
Q. What analytical techniques are most effective for quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated this compound-d) ensures precision. Sample preparation involves liquid-liquid extraction (toluene or hexane) and cleanup steps to remove matrix interferents. Calibration curves with ≤5% RSD and spike-recovery tests (70–120%) validate method accuracy .
Advanced Research Questions
Q. How can conflicting data on this compound’s catalytic efficiency in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, ligand coordination, or trace moisture. Design controlled experiments to isolate variables:
- Compare catalytic activity in anhydrous vs. humidified toluene.
- Use X-ray photoelectron spectroscopy (XPS) to analyze tin oxidation states post-reaction.
- Validate results with kinetic studies (e.g., Arrhenius plots) to distinguish thermodynamic vs. kinetic contributions .
Q. What experimental strategies can elucidate this compound’s environmental degradation pathways?
- Methodological Answer : Simulate degradation via UV irradiation or microbial exposure in sediment/water systems. Use high-resolution LC-QTOF-MS to identify intermediates (e.g., tributyltin, dibutyltin). Isotopic labeling (-Tetrabutyltin) tracks carbon-skeleton breakdown. Pair with ecotoxicity assays (e.g., Daphnia magna bioassays) to correlate degradation products with biological impacts .
Q. How should researchers design studies to assess this compound’s thermal stability under industrial reaction conditions?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to determine decomposition temperatures and exothermic peaks. Conduct in-situ FTIR spectroscopy to detect gaseous byproducts (e.g., butane). For kinetic modeling, use isoconversional methods (e.g., Friedman analysis) to predict stability across temperature gradients .
Data Contradiction and Validation
Q. How to address inconsistencies in reported partition coefficients (log P) for this compound?
- Methodological Answer : Variability arises from solvent systems (octanol-water vs. cyclohexane-water). Standardize measurements using shake-flask methods with pH control (7.0 ± 0.2) and triple-replicate trials. Validate with computational models (e.g., COSMO-RS) to cross-check experimental vs. theoretical log P values .
Q. What validation frameworks are recommended for studies on this compound’s neurotoxic mechanisms?
- Methodological Answer : Use in vitro models (e.g., SH-SY5Y cells) with multi-omics approaches:
- Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress).
- Metabolomics (LC-MS) to detect lipid peroxidation markers (e.g., 4-HNE).
- Validate findings with in vivo zebrafish assays, correlating behavioral changes (e.g., locomotor deficits) with molecular data .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| GC-MS with IS | Quantification in environmental matrices | Internal standard: this compound-d; LOD: 0.1 ppb | |
| NMR | Structural confirmation | Chemical shift range: −150 to −250 ppm | |
| TGA-DSC | Thermal stability analysis | Heating rate: 10°C/min; N atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
